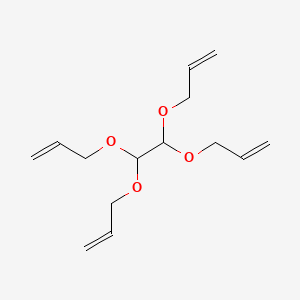

Glyoxal bis(diallyl acetal)

Description

Contextualization within Multifunctional Monomers and Crosslinking Agents

Multifunctional monomers and crosslinking agents are fundamental to the synthesis of complex polymer architectures, such as hydrogels and thermosets. These molecules possess multiple reactive sites, enabling the formation of three-dimensional polymer networks. Glyoxal (B1671930) bis(diallyl acetal) stands out in this category due to its tetrafunctionality, offering four sites for polymerization. researchgate.netresearchgate.net This high functionality allows for the creation of densely crosslinked networks, which can significantly influence the mechanical and thermal properties of the resulting polymer.

The synthesis of Glyoxal bis(diallyl acetal) typically involves the reaction of glyoxal with allyl alcohol. wikipedia.orggoogle.com Glyoxal, the smallest dialdehyde, provides the central ethane (B1197151) backbone, while allyl alcohol contributes the reactive allyl groups. wikipedia.orgwikipedia.org The resulting acetal (B89532) structure is a colorless to almost colorless liquid with a boiling point of 155-160 °C at 25 mmHg and a density of approximately 1.001 g/mL at 25 °C. chemicalbook.comsigmaaldrich.com

Overview of its Role in Modern Macromolecular Chemistry and Materials Science

In modern macromolecular chemistry, Glyoxal bis(diallyl acetal) is utilized in various polymerization techniques, most notably in thiol-ene reactions. nih.govoptica.org Thiol-ene polymerization is a type of click chemistry known for its high efficiency, lack of oxygen inhibition, and formation of homogeneous networks. mdpi.com The four allyl groups of Glyoxal bis(diallyl acetal) can readily react with multifunctional thiols to form highly crosslinked polymer networks. nih.gov

The applications of polymers derived from Glyoxal bis(diallyl acetal) are diverse and impactful:

Hydrogels: This compound has been employed as a novel octafunctional crosslinker in the synthesis of thermosensitive hydrogels. researchgate.netresearchgate.net These hydrogels exhibit exceptionally high swellability in water while maintaining their ability to de-swell at elevated temperatures. researchgate.net The incorporation of Glyoxal bis(diallyl acetal) can also increase the hydrophobicity of the polymer network. researchgate.net

Ionogels: In the field of ionogels, which are gel polymer electrolytes, Glyoxal bis(diallyl acetal) has been used as an "ene" monomer in thiol-ene photopolymerization. nih.govmdpi.com Ionogels based on this aliphatic monomer have demonstrated the highest ionic conductivity compared to those with other structures, making them promising for applications in batteries and supercapacitors. nih.govresearchgate.net

Molecularly Imprinted Polymers (MIPs): A UV-cured polymer based on Glyoxal bis(diallyl acetal) and a thiol monomer has been developed for the selective extraction of chlorpyrifos (B1668852), an organophosphate pesticide, from water samples. researchgate.net This highlights its utility in creating materials for environmental remediation.

Liquid Crystal Elastomers: The compound has been used as a non-liquid crystalline monomer in the formation of antibacterial liquid crystal elastomers, showcasing its versatility in the development of smart materials. google.com

Sustainable Materials: Research has explored the use of Glyoxal bis(diallyl acetal) in catalytic inverse vulcanization, a process that utilizes elemental sulfur, an industrial byproduct, to create sustainable polymers. rsc.org

Interactive Data Tables

Below are interactive tables summarizing key properties and research findings related to the compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAAQNFGSQKPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(OCC=C)OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067526 | |

| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16646-44-9, 29895-12-3 | |

| Record name | Tetrakis(allyloxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16646-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016646449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3',3''-(((2-propen-1-yloxy)-1-ethanyl-2-ylidene)tris(oxy))tris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029895123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra(allyloxy)ethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3,3',3''-[[(2-propen-1-yloxy)-1-ethanyl-2-ylidene]tris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',3'',3'''-[1,2-ethanediylidenetetrakis(oxy)]tetrakispropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',3''-[(allyloxy-1-ethanyl-2-ylidene)tris(oxy)]trispropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2-TETRAKIS(ALLYLOXY)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O0XVR212C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Polymerization and Crosslinking Chemistry of Glyoxal Bis Diallyl Acetal

Thiol-Ene Photopolymerization Mechanisms Involving Glyoxal (B1671930) bis(diallyl acetal)

The thiol-ene reaction is a prominent example of click chemistry, characterized by its high efficiency, stereoselectivity, and rapid reaction rates. This free-radical mediated process is particularly advantageous for photopolymerization as it can proceed quickly under ambient conditions. When applied to monomers like Glyoxal bis(diallyl acetal), it allows for the formation of uniform polymer networks.

Radical Initiation and Step-Growth Polymerization Kinetics

The photopolymerization of Glyoxal bis(diallyl acetal) with a thiol proceeds via a radical-mediated step-growth mechanism. The process is initiated by a photoinitiator, which upon exposure to UV light, generates free radicals. These radicals then abstract a hydrogen atom from a thiol group (R-SH), creating a highly reactive thiyl radical (R-S•).

The newly formed thiyl radical propagates by adding across one of the allyl groups of the Glyoxal bis(diallyl acetal) molecule. This addition reaction results in the formation of a carbon-centered radical. Subsequently, a chain-transfer step occurs where the carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical. This regenerated thiyl radical can then participate in another propagation step, continuing the polymerization process. This alternating sequence of propagation and chain-transfer steps is characteristic of thiol-ene polymerizations and leads to the formation of a crosslinked polymer network.

Influence of Thiol and Ene Co-Monomer Structure on Polymerization Dynamics

The structure of both the thiol and the ene co-monomers significantly influences the dynamics of the thiol-ene photopolymerization and the properties of the resulting polymer. In the case of Glyoxal bis(diallyl acetal), its aliphatic and flexible structure contributes to the properties of the final polymer network.

Research has shown that the reactivity of the ene monomer is dependent on the electron density of the double bond. Electron-rich alkenes, such as the allyl ethers present in Glyoxal bis(diallyl acetal), are known to be highly reactive in thiol-ene polymerizations.

A study investigating the properties of ionogels formed by the thiol-ene photopolymerization of different ene monomers, including Glyoxal bis(diallyl acetal), with various thiol co-monomers such as Trimethylolpropane tris(3-mercaptopropionate) (TMPTP) and Pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP), found that the mechanical and conductive properties of the resulting materials were largely dependent on the monomer structure. Ionogels based on the aliphatic Glyoxal bis(diallyl acetal) exhibited the highest conductivity among the studied systems.

Table 1: Thiol Co-monomers Used in Polymerization with Glyoxal bis(diallyl acetal)

| Thiol Co-monomer | Abbreviation | Functionality |

| Trimethylolpropane tris(3-mercaptopropionate) | TMPTP | 3 |

| Pentaerythritol tetrakis(3-mercaptopropionate) | PETMP | 4 |

| Pentaerythritol tetrakis(3-mercaptobutyrate) | PETMB | 4 |

Role of Photoinitiators in Glyoxal bis(diallyl acetal)-based Systems

Photoinitiators are essential for initiating the radical polymerization in thiol-ene systems based on Glyoxal bis(diallyl acetal). These compounds absorb light at a specific wavelength and undergo a photochemical reaction to generate the initial free radicals. The choice of photoinitiator can significantly impact the polymerization rate and the final properties of the cured material.

There are two main types of photoinitiators: Type I and Type II.

Type I photoinitiators , such as acylphosphine oxides and benzoin (B196080) derivatives (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA), undergo unimolecular cleavage upon photolysis to form two radical fragments, both of which can initiate polymerization.

Type II photoinitiators , such as benzophenone (B1666685) and thioxanthone derivatives, require a co-initiator or synergist, typically a tertiary amine, to generate radicals. Upon light absorption, the photoinitiator enters an excited state and abstracts a hydrogen atom from the co-initiator, forming a radical from the co-initiator that initiates the polymerization.

The efficiency of a photoinitiator depends on several factors, including its molar absorptivity at the wavelength of the light source, the quantum yield of radical generation, and its solubility in the monomer mixture. For Glyoxal bis(diallyl acetal)-based systems, it is crucial to select a photoinitiator that has good solubility and absorption characteristics in the near-UV or visible region to ensure efficient curing.

Inverse Vulcanization Catalysis with Glyoxal bis(diallyl acetal) as a Crosslinker

Inverse vulcanization is a process that allows for the synthesis of high-sulfur-content polymers by reacting elemental sulfur with a small amount of an organic crosslinker at elevated temperatures. This method provides a valuable route for utilizing the large surplus of elemental sulfur from the petroleum industry.

Catalytic Activation Mechanisms in Sulfur Polymerization

While many unsaturated organic molecules can act as crosslinkers in inverse vulcanization, some, including Glyoxal bis(diallyl acetal), are unreactive with sulfur under typical thermal conditions and require a catalyst to proceed. scispace.com The catalytic activation in these systems is thought to involve the opening of the eight-membered sulfur ring (S₈).

One proposed mechanism suggests that the catalyst, often a metal complex or a nucleophilic species, interacts with the S₈ ring, leading to its cleavage and the formation of reactive polysulfide radicals or ions. These reactive sulfur species can then readily attack the double bonds of the Glyoxal bis(diallyl acetal) crosslinker, initiating the polymerization and network formation.

The use of catalysts allows for the reaction to occur at lower temperatures, which can prevent the degradation of the organic crosslinker and reduce the formation of undesirable side products.

Enhanced Reaction Kinetics and Improved Polymer Yields

The introduction of a catalyst in the inverse vulcanization of sulfur with Glyoxal bis(diallyl acetal) leads to a significant enhancement in reaction kinetics and improved polymer yields. scispace.com In the absence of a catalyst, the reaction between sulfur and Glyoxal bis(diallyl acetal) is often incomplete, resulting in a mixture of unreacted monomers and a low-molecular-weight polymer. This is often evidenced by the presence of crystalline sulfur in the final product.

Catalysis accelerates the rate of polymerization, leading to a more complete reaction and the formation of a stable, crosslinked polymer network. This is reflected in higher polymer yields and the absence of residual crystalline sulfur in the final material. The improved reaction kinetics also translate to shorter reaction times, making the process more efficient.

The benefits of catalytic inverse vulcanization extend beyond increased yield and faster reactions. It can also lead to polymers with improved thermal and mechanical properties due to a more homogeneous and highly crosslinked network structure.

Stabilization of Sulfur-Rich Polymeric Networks

The integration of elemental sulfur into stable polymeric materials is a significant area of research, driven by the abundance and low cost of sulfur as an industrial byproduct. A key method for achieving this is inverse vulcanization, where molten sulfur is reacted with organic crosslinkers to form high-sulfur-content polymers. Glyoxal bis(diallyl acetal) has been identified as a potential crosslinker in this process. liverpool.ac.uk

The process of inverse vulcanization involves the ring-opening polymerization of sulfur at elevated temperatures to form polymeric sulfur diradicals. researchgate.net These reactive species are then stabilized by reacting with multifunctional monomers, such as those with vinyl or allyl groups. emerald.com The diallyl functionality of glyoxal bis(diallyl acetal) allows it to effectively copolymerize with the sulfur radicals, forming a stable, crosslinked network. This prevents the depolymerization of the sulfur chains back to their brittle, crystalline S8 allotrope, thereby imparting improved mechanical properties and processability to the resulting sulfur-rich polymer. researchgate.net

Recent advancements have shown that the inverse vulcanization process can be facilitated by catalysts, which can lower reaction temperatures and expand the range of suitable crosslinkers. researchgate.netrsc.org While some crosslinkers are unreactive with sulfur under purely thermal conditions, the use of catalysts can promote their copolymerization. researchgate.net This catalytic approach may be beneficial for optimizing the reaction of glyoxal bis(diallyl acetal) with sulfur, potentially leading to more efficient network formation and enhanced properties of the final material. The use of such crosslinkers is crucial in transforming elemental sulfur into functional and processable materials for a variety of applications. acs.org

| Parameter | Description | Relevance to Glyoxal bis(diallyl acetal) |

| Process | Inverse Vulcanization | A method to copolymerize elemental sulfur with organic crosslinkers. |

| Role of Crosslinker | Stabilization of polymeric sulfur | Glyoxal bis(diallyl acetal) can act as a crosslinker to prevent depolymerization. |

| Reactive Groups | Allyl groups | The four allyl groups of glyoxal bis(diallyl acetal) react with sulfur radicals. |

| Resulting Material | Stable, crosslinked sulfur-rich polymer | Incorporation of glyoxal bis(diallyl acetal) leads to a processable material. |

| Potential Improvement | Catalytic methods | Catalysts can enhance the reactivity of diallyl crosslinkers with sulfur. researchgate.net |

Free Radical Copolymerization and Network Formation

The allyl groups of glyoxal bis(diallyl acetal) are susceptible to free radical polymerization, enabling its use as a crosslinking agent in the synthesis of various polymer networks. This is particularly relevant in the formation of hydrogels and other crosslinked systems with acrylic monomers.

Glyoxal bis(diallyl acetal) has been utilized as a crosslinking agent in the synthesis of poly(N-isopropylacrylamide) (PNIPAM) hydrogels. researchgate.net PNIPAM is a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST), making it a material of interest for biomedical applications. The crosslinking of PNIPAM chains is essential for the formation of a stable hydrogel network. In this context, glyoxal bis(diallyl acetal) can be copolymerized with N-isopropylacrylamide monomers via free radical polymerization to create a three-dimensional network.

The copolymerization with other acrylic monomers, such as acrylates and methacrylates, is also feasible. The kinetics of such copolymerizations are influenced by the reactivity ratios of the comonomers. While specific kinetic data for glyoxal bis(diallyl acetal) with various acrylic monomers are not extensively documented, general principles of free radical polymerization suggest that the incorporation of the crosslinker will be dependent on the reaction conditions and the relative reactivities of the allyl and acrylic double bonds. tue.nlmdpi.com

| Monomer | Polymer System | Role of Glyoxal bis(diallyl acetal) |

| N-isopropylacrylamide | Poly(N-isopropylacrylamide) hydrogel | Crosslinking agent to form a thermoresponsive network. researchgate.net |

| Acrylic Acid | Poly(acrylic acid) network | Potential for creating superabsorbent polymers. |

| Methyl Methacrylate | Crosslinked poly(methyl methacrylate) | Can be used to enhance thermal and mechanical properties. |

In solution polymerization, the concentration of the monomers and the crosslinker plays a crucial role in determining the structure and properties of the resulting polymer network. The crosslinking efficiency is influenced by the solvent concentration, as higher dilution can promote intramolecular cyclization reactions over intermolecular crosslinking. tandfonline.comresearchgate.net This can lead to the formation of less effective network structures with a higher degree of defects.

For a multifunctional monomer like glyoxal bis(diallyl acetal), the probability of forming elastically effective crosslinks is dependent on the polymerization conditions. A kinetic modeling approach can be used to predict the formation of cycles and the molecular weight between crosslinks as a function of these conditions. tandfonline.com The size and flexibility of the crosslinker molecule itself also impact the network topology. Larger crosslinking agents tend to form fewer small cycles, which can lead to a more uniform network structure. researchgate.net The efficiency of crosslinking also has a direct impact on the mechanical properties of the final polymer network, such as its modulus and strength. nih.govmdpi.com

| Factor | Effect on Crosslinking Efficiency | Reference |

| Solvent Concentration | Higher dilution increases the likelihood of intramolecular cyclization, potentially reducing crosslinking efficiency. | researchgate.net |

| Monomer Concentration | Higher monomer concentration favors intermolecular crosslinking, leading to a more densely crosslinked network. | mdpi.com |

| Crosslinker Size | Larger crosslinkers can decrease the formation of small, inefficient cycles. | researchgate.net |

| Reaction Kinetics | The relative rates of propagation, cyclization, and crosslinking determine the final network structure. | tandfonline.com |

Acetal (B89532) Hydrolysis and Reversible Crosslinking Potential within Polymeric Systems

The acetal linkages within the structure of glyoxal bis(diallyl acetal) introduce the potential for creating polymer networks with reversible crosslinks. Acetal groups are generally stable under neutral and basic conditions but can be cleaved through hydrolysis under acidic conditions. mdpi.com This chemical sensitivity can be exploited to design materials that can be degraded or reprocessed on demand.

The concept of dynamic covalent networks, which are held together by reversible covalent bonds, has gained significant attention for the development of self-healing and recyclable materials. researchgate.net4tu.nl Acetal chemistry provides a pathway to such materials. A polymer network crosslinked with glyoxal bis(diallyl acetal) could potentially be broken down into its constituent polymer chains and crosslinker molecules by treatment with an acid catalyst. The process could be reversed by removing the catalyst and water, allowing the acetal linkages to reform.

This reversible crosslinking would allow for the reprocessing and recycling of thermoset materials, which are traditionally difficult to recycle due to their permanently crosslinked nature. The ability to control the degradation and reformation of the polymer network through acetal hydrolysis offers a promising strategy for the design of more sustainable and adaptable polymeric materials. acs.orgresearchgate.net

Macromolecular Architectures and Materials Science Applications of Glyoxal Bis Diallyl Acetal Derived Polymers

Ionogels: Synthesis, Network Structure, and Electrochemical Performance

Ionogels derived from glyoxal (B1671930) bis(diallyl acetal) (GBDA) are synthesized through processes such as thiol-ene photopolymerization. In a typical synthesis, GBDA is used as the "ene" component in conjunction with various thiol-functionalized crosslinkers. These reactions are often carried out in the presence of an ionic liquid, which becomes entrapped within the resulting polymer network, forming the ionogel.

Influence of Glyoxal bis(diallyl acetal) Monomer Structure on Ionogel Mechanical Properties

The aliphatic and flexible nature of the Glyoxal bis(diallyl acetal) monomer significantly influences the mechanical properties of the resulting ionogels. When incorporated into a polymer matrix through thiol-ene photopolymerization, the GBDA structure contributes to a more pliable network compared to ionogels formed with more rigid, aromatic monomers.

Research has shown that ionogels synthesized with GBDA exhibit lower mechanical strength compared to those based on triazine-containing monomers. mdpi.comsemanticscholar.org This is attributed to the less rigid structure of the aliphatic GBDA, which results in a softer polymer matrix. The mechanical strength of these materials is a critical parameter for their application in flexible electrochemical devices.

Table 1: Comparative Mechanical Properties of Thiol-Ene Ionogels

| Ene Monomer | Thiol Monomer | Puncture Resistance (N) |

|---|---|---|

| Glyoxal bis(diallyl acetal) (GBDA) | PETMP | ~ 0.2 |

| Glyoxal bis(diallyl acetal) (GBDA) | TMPTP | ~ 0.3 |

| Glyoxal bis(diallyl acetal) (GBDA) | PETMB | ~ 0.4 |

| TAT | PETMP | ~ 1.2 |

| TATT | PETMP | ~ 2.5 |

Note: Data is estimated from graphical representations in scientific literature. PETMP: Pentaerythritol (B129877) tetrakis(3-mercaptopropionate), TMPTP: Trimethylolpropane tris(3-mercaptopropionate), PETMB: Pentaerythritol tetrakis(3-mercaptobutyrate), TAT: 2,4,6-triallyloxy-1,3,5-triazine, TATT: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.

Ionic Conductivity and Tailoring of the Polymer Matrix

Studies have demonstrated that ionogels based on the aliphatic GBDA monomer exhibit the highest ionic conductivity among a series of tested thiol-ene ionogels. mdpi.comsemanticscholar.org This is a significant finding, as high ionic conductivity is essential for applications in devices such as flexible batteries and sensors. The conductivity of these GBDA-based ionogels has been reported to be in the range of 3.5–5.1 mS/cm. mdpi.comsemanticscholar.org

Table 2: Ionic Conductivity of Ionogels with Different Ene Monomers

| Ene Monomer | Thiol Monomer | Ionic Conductivity (mS/cm) |

|---|---|---|

| Glyoxal bis(diallyl acetal) (GBDA) | PETMP | ~ 5.1 |

| Glyoxal bis(diallyl acetal) (GBDA) | TMPTP | ~ 4.8 |

| Glyoxal bis(diallyl acetal) (GBDA) | PETMB | ~ 4.5 |

| TAT | PETMP | ~ 4.2 |

| TATT | PETMP | ~ 3.5 |

Note: Data is estimated from graphical representations in scientific literature. All ionogels contained 70 wt.% of 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide (EMImNTf2).

Phase Separation Phenomena in Ionogel Formation

The formation of ionogels through the polymerization of monomers like GBDA in an ionic liquid often leads to phase separation. This results in an opaque material where the polymer matrix forms a network of interconnected spheres. This morphology is a consequence of the dispersion polymerization mechanism, where the growing polymer becomes insoluble in the ionic liquid medium and precipitates to form the solid network structure. The specific morphology of this phase-separated structure can influence both the mechanical and electrochemical properties of the ionogel.

Hydrogels: Swelling Behavior and Network Parameters

Glyoxal bis(diallyl acetal) also serves as a multifunctional crosslinker in the synthesis of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.

Octafunctional Crosslinking in Thermoreversible Hydrogels

With its four diallyl acetal (B89532) groups, Glyoxal bis(diallyl acetal) can act as an octafunctional crosslinker, meaning each molecule can potentially form eight connections within the polymer network. This high functionality has a significant impact on the properties of the resulting hydrogels. It has been reported that copolymers of N-isopropylacrylamide and acrylic acid crosslinked with the octafunctional GBDA exhibit a greater swelling capacity compared to those crosslinked with the more common tetrafunctional crosslinker, N,N'-methylenebisacrylamide. This suggests that the architecture of the network formed by the octafunctional crosslinker allows for a higher degree of water absorption.

Correlation between Crosslinker Concentration and Swelling Capacity

The concentration of the crosslinking agent is a critical factor in determining the swelling behavior of a hydrogel. Generally, an increase in the concentration of the crosslinker leads to a more densely crosslinked network, which in turn restricts the amount of water that can be absorbed, resulting in a lower swelling ratio.

In studies involving composite hydrogels based on lignin (B12514952) and polyvinyl alcohol (PVA), where glyoxal was used as a crosslinker, a clear trend was observed. As the concentration of the glyoxal crosslinker was increased, the swelling ratio of the composite hydrogel decreased significantly. researchgate.net This inverse relationship is a fundamental principle in hydrogel design, allowing for the tuning of swelling properties by adjusting the crosslinker concentration.

Table 3: Effect of Glyoxal Crosslinker Concentration on the Swelling Ratio of PVA-Lignin Composite Hydrogels

| Glyoxal Concentration (wt%) | Swelling Ratio (%) |

|---|---|

| 10 | 330 |

| 20 | Not specified |

| 30 | Not specified |

| 40 | 95 |

Note: Data is from a study on a composite hydrogel using glyoxal as a crosslinker. researchgate.net

Effective Crosslinking Density and Elastic Moduli in Hydrogel Systems

Glyoxal bis(diallyl acetal), with its octafunctional nature, serves as a novel crosslinking agent in the synthesis of hydrogel systems, imparting unique network and swelling characteristics. researchgate.net Research into poly(N-isopropylacrylamide-co-acrylic acid) hydrogels has demonstrated the significant influence of the crosslinker's functionality on the final properties of the material. researchgate.net When Glyoxal bis(diallyl acetal) was used as the crosslinker, the resulting thermoreversible hydrogels exhibited a greater swelling capacity compared to those crosslinked with the more conventional tetrafunctional N,N′-methylene bis-acrylamide. researchgate.net

This increased swellability is directly linked to a lower effective crosslinking density (νe) observed in the hydrogels crosslinked with Glyoxal bis(diallyl acetal). researchgate.net Despite its higher theoretical functionality, these hydrogels show extremely low crosslinking efficiencies. researchgate.net This phenomenon is a primary contributor to the ultra-high swellability of these materials. researchgate.net The elastic moduli of these hydrogels are also influenced by the choice of crosslinker, with studies performing compression–strain measurements to quantify these properties. researchgate.net The relationship between the crosslinker, its concentration, the resulting crosslinking density, and the mechanical properties is a critical area of study for tailoring hydrogels for specific applications. researchgate.net

Table 1: Comparative Properties of Hydrogels with Different Crosslinkers Interactive table comparing key parameters of hydrogels synthesized with Glyoxal bis(diallyl acetal) versus a conventional tetrafunctional crosslinker.

| Property | Glyoxal bis(diallyl acetal) (Octafunctional) | N,N′-methylene bis-acrylamide (Tetrafunctional) | Reference |

| Functionality | 8 | 4 | researchgate.net |

| Swelling Capacity | Higher | Lower | researchgate.net |

| Crosslinking Efficiency | Extremely Low | Higher (relative) | researchgate.net |

| Effective Crosslinking Density (νe) | Lower | Higher (relative) | researchgate.net |

Polymer Resins and Adhesives: Structural Integration and Performance Enhancement

Role of Glyoxal bis(diallyl acetal) in Enhancing Mechanical Properties of Resins

Glyoxal bis(diallyl acetal) is utilized as a multifunctional crosslinker in various polymer resin systems, where it plays a crucial role in defining and enhancing the network structure and resultant mechanical properties. d-nb.infoharvard.edu Its tetrafunctionality (in terms of vinyl groups) allows for the creation of highly crosslinked polymers, which is particularly valuable in applications requiring robust materials, such as those produced by stereolithography (SLA). d-nb.infoharvard.edu

In the formulation of novel photoresins for SLA based on thiol-ene click chemistry, Glyoxal bis(diallyl acetal) has been employed as a four-functional allyl crosslinker. d-nb.info Research has shown that the functionality of the crosslinker and the resulting distribution of crosslinking-points within the polymeric network can significantly influence the material's mechanical properties and reduce internal stress. d-nb.info Similarly, it has been used as a tetrafunctional vinyl cross-linker in the photoinitiated cross-linking of thiol-terminated oligomers to create liquid crystalline elastomers. harvard.edu The inclusion of Glyoxal bis(diallyl acetal) facilitates the formation of a stable, uniaxially aligned network upon photopolymerization. harvard.edu

Furthermore, its application extends to thiol-ene polymeric ionogels, where it acts as an "ene" monomer. researchgate.netresearchgate.net In these systems, the structure of the monomers, including Glyoxal bis(diallyl acetal), largely dictates the mechanical and conductive properties of the resulting ionogels. researchgate.net Specifically, ionogels based on the aliphatic structure of Glyoxal bis(diallyl acetal) have been found to exhibit high ionic conductivity. researchgate.net It has also been incorporated into methacrylate/epoxy hybrid photopolymerization systems to study its effects on accelerating cationic ring-opening reactions. nih.gov

Crosslinked Carboxylic Copolymers for Specialized Resin Formulations

The integration of Glyoxal bis(diallyl acetal) into copolymers containing carboxylic acid functionalities leads to the development of specialized materials with tailored properties. A notable example is the synthesis of hydrogels from the copolymerization of N-isopropylacrylamide and acrylic acid, where Glyoxal bis(diallyl acetal) acts as an octafunctional crosslinker. researchgate.net These hydrogels represent a specialized formulation, exhibiting thermoreversible swelling behavior. researchgate.net The presence of the acrylic acid component introduces pH sensitivity and modifies the polymer-water interaction parameter, while the octafunctional crosslinker governs the network structure, leading to exceptionally high swelling capacities. researchgate.net Such materials have potential in fields requiring smart polymers that respond to environmental stimuli.

Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Glyoxal bis(diallyl acetal) as a Crosslinker in UV-Cured MIP Discs

Molecularly Imprinted Polymers (MIPs) are valued for their high selectivity, robustness, and cost-effective fabrication. Glyoxal bis(diallyl acetal) has been successfully employed as a key monomer in the creation of MIPs for the selective detection of specific molecules. researchgate.net In one application, it was used in the development of UV-cured solid-phase extraction discs (MISPE) designed for the detection of chlorpyrifos (B1668852) in water samples. researchgate.net

The MIP was formulated as a thiol-ene based UV-cured polymer, prepared by mixing Glyoxal bis(diallyl acetal) and pentaerythritol tetrakis(3-mercaptopropionate) as monomers, which were then crosslinked with polyethylene (B3416737) glycol diacrylate. researchgate.net The use of UV curing allows for a rapid and efficient polymerization process. researchgate.net The resulting MIP UV-cured disc provides an easy, selective, and effective method for the removal and analysis of the target analyte, chlorpyrifos, from aqueous samples. researchgate.net

Optimization of Template-Polymer Interactions and Imprinting Efficiency

The efficacy of a Molecularly Imprinted Polymer is contingent upon the precise interactions between the template molecule and the functional monomers, as well as the structural integrity of the polymer matrix provided by the crosslinker. The selection of monomers like Glyoxal bis(diallyl acetal) is crucial for creating recognition cavities that can specifically rebind the target template after its removal. researchgate.net

In the development of the chlorpyrifos-imprinted polymer, the thiol-ene chemistry involving Glyoxal bis(diallyl acetal) forms a stable and robust network. researchgate.net The optimization of the imprinting process involves studying various analytical parameters to enhance the selectivity and binding capacity of the MIP. researchgate.net The successful application of the Glyoxal bis(diallyl acetal)-containing MIP for chlorpyrifos analysis, with a linear detection range of 0.1-7.5 mg L⁻¹, demonstrates the effectiveness of the imprinting process. researchgate.net The unique properties of MIPs, such as stability and resistance to acids and bases, make them excellent materials for environmental analysis. researchgate.net

Advanced Polymeric Materials through Catalytic Inverse Vulcanization

Inverse vulcanization is a process that utilizes elemental sulfur, a widely available industrial byproduct, to create high-sulfur-content polymers. This method involves the ring-opening polymerization of sulfur at elevated temperatures, followed by crosslinking with unsaturated organic molecules. For certain crosslinkers, this process requires the use of catalysts to proceed efficiently.

Design and Synthesis of High-Sulfur Content Polymers

The synthesis of high-sulfur-content polymers through catalytic inverse vulcanization allows for the incorporation of monomers that would otherwise be unreactive with elemental sulfur. Glyoxal bis(diallyl acetal) is one such crosslinker that has been shown to be unreactive in the absence of a catalyst. osti.gov The use of catalysts in inverse vulcanization reactions offers several advantages, including lower reaction temperatures, reduced reaction times, prevention of toxic hydrogen sulfide (B99878) (H₂S) production, and increased product yield. osti.gov

The catalytic method expands the range of viable crosslinkers, enabling the synthesis of a broader array of sulfur-rich polymers with diverse properties. osti.gov The process typically involves heating elemental sulfur with the crosslinker in the presence of a catalyst. The catalyst facilitates the reaction between the sulfur diradicals and the allyl groups of the Glyoxal bis(diallyl acetal), leading to the formation of a crosslinked polymer network. The resulting polymers are solids that can be molded and are generally stable at elevated temperatures. osti.gov

While specific data on the synthesis of high-sulfur polymers exclusively from Glyoxal bis(diallyl acetal) is not extensively detailed in publicly available literature, the general principles of catalytic inverse vulcanization provide a framework for its potential application. The properties of the resulting polymers can be tailored by adjusting the sulfur-to-crosslinker ratio and the type and concentration of the catalyst used.

Morphology and Network Characteristics of Thiopolymer Networks

The morphology and network characteristics of thiopolymer networks are crucial in determining their physical and mechanical properties. In polymers synthesized via inverse vulcanization, the sulfur is incorporated into the polymer backbone as polysulfide chains, which are then crosslinked by the organic monomer. The structure of the crosslinker plays a significant role in defining the final network architecture.

For thiopolymer networks derived from Glyoxal bis(diallyl acetal), a highly crosslinked and potentially rigid structure can be anticipated due to the tetrafunctionality of the acetal monomer. The resulting network would consist of polysulfide chains interconnected by the Glyoxal bis(diallyl acetal) units. The degree of crosslinking and the length of the polysulfide chains would be dependent on the reaction conditions, such as the monomer feed ratio and the reaction time.

The morphology of these networks is expected to be amorphous, a common characteristic of polymers produced through inverse vulcanization. The distribution of the crosslinker and the polysulfide chains throughout the material would influence its homogeneity and, consequently, its mechanical and thermal properties. Detailed morphological studies, such as those using scanning electron microscopy (SEM) or atomic force microscopy (AFM), would be necessary to fully elucidate the specific surface and internal structures of these thiopolymer networks.

Stereolithography and 3D Bioprinting Photoresins

Thiol-ene "click" chemistry has emerged as a valuable tool in the development of photoresins for stereolithography (SLA) and 3D bioprinting. This reaction involves the rapid and efficient coupling of a thiol and an alkene in the presence of a photoinitiator and UV light. These systems offer several advantages, including low shrinkage stress, uniform network formation, and biocompatibility.

Application in Thiol-Ene Systems for High-Resolution Fabrication

Glyoxal bis(diallyl acetal) has been investigated as a tetrafunctional crosslinker in three-component thiol-ene systems for stereolithography. d-nb.info In these formulations, it is combined with bifunctional monomers, such as a dithiol and a divinyl ether, to create a highly crosslinked polymer network upon UV curing. The high functionality of Glyoxal bis(diallyl acetal) can contribute to the fabrication of parts with enhanced mechanical stability, addressing a common limitation of SLA-produced objects. d-nb.info

The use of thiol-ene chemistry in stereolithography allows for high-resolution fabrication, with minimum feature sizes ranging from 20 to 200 µm, depending on the laser spot size and the light absorption properties of the resin. d-nb.info The resulting poly(thioether) materials exhibit promising optical properties, making them suitable for applications such as patient-specific 3D-printed intraocular lenses. d-nb.info

A study by Hoffmann et al. demonstrated the use of Glyoxal bis(diallyl acetal) in a photoresin formulation for stereolithography. The composition of one such resin is detailed in the table below. d-nb.info

| Monomer | Compound Code | Composition (mg) |

|---|---|---|

| 5-Vinyl-2-norbornene | A | 700 |

| 1,10-Decanedithiol | B | 300 |

| Glyoxal bis(diallyl acetal) | D | 113 |

Prepolymerization Strategies for Improved Mechanical Response of Photoresins

To further enhance the mechanical properties of photoresins for stereolithography, prepolymerization strategies can be employed. This approach involves the partial polymerization of the bifunctional monomers before the addition of the crosslinker and the final UV curing step. d-nb.info The goal is to create a more homogeneous polymer network, which can lead to improved mechanical performance of the final 3D-printed object. d-nb.info

The table below outlines a resin formulation that incorporates a prepolymerization step, as described in the research by Hoffmann et al. d-nb.info

| Monomer | Compound Code | Composition (mg) | Prepolymerization |

|---|---|---|---|

| 5-Vinyl-2-norbornene | A | 700 | Yes |

| 1,10-Decanedithiol | B | 300 | |

| Glyoxal bis(diallyl acetal) | D | 113 | No |

While the application of Glyoxal bis(diallyl acetal) in 3D bioprinting has not been extensively documented, the inherent biocompatibility of many thiol-ene systems suggests its potential use in this field. Further research would be needed to evaluate the cytocompatibility of photoresins containing this specific crosslinker for the fabrication of cell-laden constructs.

Advanced Spectroscopic and Analytical Characterization of Glyoxal Bis Diallyl Acetal Polymers

Spectroscopic Analysis of Polymer Compositions

Spectroscopic methods are indispensable for probing the molecular structure of polymers. Infrared (IR), Ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique insights into the composition and architecture of poly(glyoxal bis(diallyl acetal)).

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a polymer. In the context of Glyoxal (B1671930) bis(diallyl acetal) polymers, IR spectroscopy is crucial for monitoring the polymerization process by observing the disappearance of characteristic monomer bands and the appearance of new bands corresponding to the polymer structure.

The polymerization of the diallyl functionality typically proceeds via a cyclopolymerization mechanism, which is a key feature to be confirmed by spectroscopic analysis. The decrease in the intensity of the absorption bands associated with the C=C double bonds of the allyl groups is a primary indicator of polymerization.

Key IR Absorption Bands for Monitoring Polymerization:

| Functional Group | Wavenumber (cm⁻¹) | Significance in Polymerization |

| =C-H stretching (allyl) | 3080 - 3020 | Disappearance indicates consumption of double bonds. |

| C=C stretching (allyl) | 1645 | Decrease in intensity signifies polymerization. |

| C-O-C stretching (acetal) | 1150 - 1050 | Remains present, confirming the integrity of the acetal (B89532) linkage. |

| C-H stretching (aliphatic) | 2950 - 2850 | Intensity may change relative to other peaks upon polymerization. |

This table presents expected values for diallyl acetal systems.

Ultraviolet (UV) spectroscopy is generally less informative for the structural elucidation of aliphatic polymers like poly(glyoxal bis(diallyl acetal)) as they lack strong chromophores that absorb in the UV-visible range. However, it can be employed if photoinitiators or other UV-active additives are used in the formulation, allowing for the study of their consumption during photopolymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of atoms within the polymer structure. It is an invaluable technique for monitoring the conversion of the monomer to polymer and for elucidating the final polymer architecture.

During the polymerization of Glyoxal bis(diallyl acetal), the disappearance of proton and carbon signals corresponding to the vinyl group and the appearance of new signals corresponding to the saturated polymer backbone can be quantitatively monitored to determine the extent of reaction.

Expected ¹H NMR Chemical Shifts for Polymerization Monitoring:

| Protons | Chemical Shift (δ, ppm) | Significance in Polymerization |

| =CH₂ (allyl) | 5.2 - 5.4 | Signal intensity decreases with polymerization. |

| -CH= (allyl) | 5.8 - 6.0 | Signal intensity decreases with polymerization. |

| -O-CH₂- (allyl) | ~4.0 | Signal shifts and broadens upon polymerization. |

| Polymer Backbone | 1.5 - 2.5 | New broad signals appear, indicative of the saturated backbone. |

This table presents expected chemical shift ranges for diallyl ether and acetal systems.

Furthermore, advanced NMR techniques can provide insights into the stereochemistry and connectivity of the polymer network, which is particularly important for understanding the cyclopolymerization mechanism that is common for diallyl monomers. This can help in identifying the presence of five- and six-membered rings within the polymer structure.

Thermal Analysis for Polymerization Kinetics and Network Stability

Thermal analysis techniques are critical for determining the kinetic parameters of polymerization and for assessing the thermal stability and performance of the final polymer network.

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for studying the kinetics of photopolymerization reactions. By exposing a sample to UV or visible light within the DSC cell, the heat evolved during the exothermic polymerization process can be measured as a function of time and light intensity.

For Glyoxal bis(diallyl acetal), which can be polymerized via a photoinitiated radical or cationic mechanism, Photo-DSC can provide key kinetic parameters such as the rate of polymerization (Rp), the time to reach the maximum polymerization rate (t_max), and the total enthalpy of polymerization (ΔH_p), which is proportional to the final conversion.

Typical Data Obtained from Photo-DSC Analysis:

| Parameter | Description | Significance |

| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. | Influences curing time and final properties. |

| Conversion vs. Time | The extent of reaction as a function of irradiation time. | Determines the necessary exposure time for complete cure. |

| Enthalpy of Polymerization (ΔH_p) | The total heat released during the reaction. | Proportional to the degree of conversion. |

This table outlines the typical parameters derived from Photo-DSC experiments on photocurable resins.

Differential Scanning Calorimetry (DSC) is used to measure the thermal transitions of a polymer, such as the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For a highly crosslinked polymer like that expected from Glyoxal bis(diallyl acetal), a high Tg is anticipated.

DSC can also be used to assess the completeness of the polymerization reaction. The presence of a residual exotherm upon heating a cured sample indicates that the polymerization was incomplete. The magnitude of this residual exotherm can be used to quantify the extent of post-curing.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides a thermal degradation profile of the polymer, which is essential for determining its thermal stability and service temperature range.

Key parameters obtained from TGA include the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the percentage of char yield at the end of the analysis. A higher decomposition temperature and char yield are indicative of greater thermal stability. For a crosslinked polyacetal, the degradation mechanism is expected to be complex, potentially involving chain scission and depolymerization.

Illustrative TGA Data for a Thermally Stable Crosslinked Polymer:

| Parameter | Temperature (°C) | Weight Loss (%) | Atmosphere |

| Onset of Decomposition (T_onset) | 350 - 400 | 5 | Nitrogen |

| Temperature of Max. Decomposition | 400 - 450 | - | Nitrogen |

| Char Yield at 600°C | - | >20 | Nitrogen |

This table provides representative data for a thermally stable crosslinked polymer network and is not specific to poly(glyoxal bis(diallyl acetal)).

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties of Crosslinked Networks

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic properties of polymeric materials. It subjects a sample to a sinusoidal oscillating stress and measures the resultant strain, allowing for the determination of the storage modulus (G'), loss modulus (G''), and tan delta (δ). The storage modulus represents the elastic response and energy storage of the material, while the loss modulus signifies the viscous response and energy dissipation as heat. The ratio of the loss modulus to the storage modulus gives the tan delta, or damping factor, which provides information about the material's ability to absorb energy.

In the context of polymers derived from Glyoxal bis(diallyl acetal), DMA is employed to understand the crosslinking structure and thermomechanical response. nih.govharvard.edu For instance, DMA has been utilized to measure the storage modulus of liquid crystal elastomers (LCEs) incorporating Glyoxal bis(diallyl acetal) as a non-liquid crystalline monomer. google.com These measurements are typically conducted in tension mode at a specific frequency (e.g., 1 Hz) over a wide temperature range, such as from -50 °C to 100 °C, to observe changes in the material's properties as it transitions from a glassy to a rubbery state. google.com The analysis of the resulting data, often processed using specialized software, reveals key information about the network's stiffness, crosslinking density, and glass transition temperature (Tg). nih.govgoogle.com

The viscoelastic properties are highly dependent on the network topology and the nature of the crosslinks. nih.gov For hybrid polymer networks, DMA helps in evaluating the effects of different monomers and initiator systems on the final mechanical properties and the extent of phase separation. nih.gov

Table 1: Representative DMA Data for a Crosslinked Glyoxal bis(diallyl acetal) Network Note: This data is illustrative and compiled from typical values found in polymer analysis.

| Temperature (°C) | Storage Modulus (G') (MPa) | Loss Modulus (G'') (MPa) | Tan Delta (δ) |

|---|---|---|---|

| -40 | 1500 | 150 | 0.10 |

| 0 | 1200 | 180 | 0.15 |

| 25 | 800 | 240 | 0.30 |

| 50 | 10 | 15 | 1.50 |

| 80 | 5 | 2.5 | 0.50 |

Microscopic and Morphological Investigations

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface topography and internal morphology of polymer networks at the micro- and nanoscale. It operates by scanning a focused beam of electrons over a sample's surface, which generates various signals that provide information about the sample's structure and composition.

For polymers incorporating Glyoxal bis(diallyl acetal), SEM is used to characterize the morphology of the resulting materials, such as hydrogels, ionogels, and liquid crystal elastomers. harvard.eduresearchgate.net To prepare samples for SEM, they are often freeze-fractured after immersion in liquid nitrogen to expose the internal structure. harvard.edu A thin conductive coating, typically of gold (Au) or a gold/palladium (Au/Pd) alloy, is then applied via sputter coating to prevent charge buildup from the electron beam. harvard.edugoogle.com

SEM analysis of ionogels synthesized through thiol-ene photopolymerization with Glyoxal bis(diallyl acetal) has revealed that the polymer matrix often consists of connected spheres. nih.govmdpi.comresearchgate.net This phase-separated morphology results from the dispersion mechanism of the polymerization process. nih.govmdpi.com The structure and porosity of the polymer matrix are critical as they influence the material's mechanical and conductive properties. nih.gov In hydrogels, SEM can be used to characterize the pore structure, which is crucial for applications like swelling and adsorption. researchgate.net

Electrochemical Characterization for Ionogel Performance

Electrochemical Impedance Spectroscopy (EIS) is the primary technique for evaluating the ionic conductivity of ionogels and other gel polymer electrolytes. This method involves applying a small amplitude alternating current (AC) potential across the material over a range of frequencies and measuring the resulting current. The impedance data is then analyzed, often using Nyquist plots, to determine the bulk resistance of the electrolyte, from which the ionic conductivity (σ) can be calculated.

Ionogels prepared by the in-situ thiol-ene photopolymerization of monomers, including Glyoxal bis(diallyl acetal), within an ionic liquid have been extensively studied using EIS. nih.govmdpi.comresearchgate.net These studies investigate how the structure of the monomers and the resulting polymer matrix affect the electrochemical properties of the ionogel. nih.govmdpi.com

Research has shown that the monomer structure significantly influences the final properties of the ionogel. nih.govmdpi.comresearchgate.net While ionogels based on rigid triazine monomers exhibit high mechanical strength, those synthesized with the more flexible, aliphatic Glyoxal bis(diallyl acetal) consistently demonstrate the highest ionic conductivity. nih.govmdpi.comresearchgate.netresearchgate.net The conductivity of these ionogels is typically high, falling within the range of 3.5 to 5.1 mS·cm⁻¹. nih.govmdpi.comresearchgate.net This superior conductivity is attributed to the structure of the polymer matrix and the interactions between the polymer and the entrapped ionic liquid. nih.gov The goal is often to achieve a balance, creating materials with both good mechanical integrity and high ionic conductivity. nih.gov

Table 2: Ionic Conductivity of Thiol-Ene Ionogels Based on Different "Ene" Monomers

| "Ene" Monomer System | Ionic Conductivity (σ) at Room Temperature (mS·cm⁻¹) |

|---|---|

| Glyoxal bis(diallyl acetal) (GBDA) based | 4.5 - 5.1 |

| 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATT) based | 3.5 - 4.2 |

| 2,4,6-triallyloxy-1,3,5-triazine (TAT) based | 3.8 - 4.5 |

Chromatographic and Mass Spectrometric Techniques for Polymer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile organic compounds in a sample. In polymer science, GC-MS is a valuable tool for analyzing reaction byproducts, residual monomers, and other small molecules that may be present after polymerization.

In the context of polymers involving Glyoxal bis(diallyl acetal), GC-MS can be employed to analyze the purity of the monomer and to identify any volatile byproducts formed during the polymerization process. For instance, in the development of molecularly imprinted polymers for detecting specific analytes in water samples, GC-MS was the chosen method for the final analysis. researchgate.net Furthermore, analytical methods such as GC-MS are used to identify and quantify extractable compounds from cured polymer products, which is crucial for applications where low migration is required. epo.org This analysis helps in refining the polymerization conditions to minimize the formation of unwanted side products and to ensure the completeness of the reaction.

Theoretical and Computational Modeling of Glyoxal Bis Diallyl Acetal Based Polymer Systems

Molecular Simulation of Polymer Network Formation and Evolution

Molecular dynamics (MD) and coarse-grained (CG) simulations are instrumental in visualizing the dynamic process of network formation from Glyoxal (B1671930) bis(diallyl acetal) monomers. These simulations model the polymerization process from the initial, unreacted state to a fully crosslinked network, providing a window into the evolution of the polymer architecture.

The radical polymerization of diallyl monomers like Glyoxal bis(diallyl acetal) is characterized by a cyclopolymerization mechanism. nih.govresearchgate.nete3s-conferences.orge3s-conferences.org In this process, after the initial radical attack on one of the allyl groups, the resulting radical can undergo an intramolecular cyclization reaction with the second allyl group on the same monomer before propagating to another monomer. This leads to the formation of cyclic structures within the polymer backbone, typically five-membered (exo-cyclization) or six-membered (endo-cyclization) rings. nih.gove3s-conferences.org

Molecular simulations can track the probability of these cyclization events versus intermolecular propagation, which directly influences the final network topology. By simulating a collection of monomers and initiator molecules, researchers can observe the step-by-step growth of polymer chains, the formation of crosslinks, and the development of network defects such as loops and dangling ends. researchgate.net

Illustrative Simulation Parameters for Glyoxal bis(diallyl acetal) Polymerization:

| Parameter | Value/Description | Rationale |

| Simulation Engine | LAMMPS, GROMACS | Widely used software for molecular dynamics simulations of polymers. nih.gov |

| Force Field | COMPASS, OPLS-AA | Accurately models the intramolecular and intermolecular interactions of organic molecules, including polymers. nasa.gov |

| System Composition | 500 Monomer Molecules + 10 Initiator Molecules | A representative volume element to capture the statistical nature of polymerization while remaining computationally feasible. |

| Initial State | Amorphous cell, equilibrated at 500 K | Creates a randomized, liquid-like starting configuration of the monomers. |

| Reaction Scheme | Distance-based criteria for radical addition & cyclization | A common method in reactive MD simulations to model the formation of new covalent bonds when reactive sites come into close proximity. |

| Simulation Time | 100 ns or until desired conversion is reached | Allows for sufficient time for the network to form and reach a stable topological state. |

By analyzing the simulation trajectories, key structural features of the evolving network can be quantified, such as the distribution of cyclic structures, crosslink density, and the average molecular weight between crosslinks (Mc). This information is crucial for understanding how reaction conditions influence the final network architecture.

Predictive Modeling of Polymer Properties based on Monomer Structure and Crosslinking Density

A primary goal of computational modeling is to predict the macroscopic properties of a polymer based on its molecular-level characteristics. For polymers derived from Glyoxal bis(diallyl acetal), predictive models can correlate the monomer's inherent structure and the simulated network topology with key performance indicators like mechanical strength, thermal stability, and dielectric properties.

Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used for this purpose. researchgate.netsemanticscholar.org These models are trained on datasets that can be generated from a combination of experimental results and systematically varied molecular simulations. Input parameters, or "descriptors," for these models include:

Monomer Descriptors: Molecular weight, van der Waals volume, dipole moment, and quantum chemically derived parameters like bond dissociation energies of the allyl C-H bonds.

Network Descriptors: Crosslinking density, percentage of 5-membered vs. 6-membered rings, average chain length between crosslinks (Mc), and network heterogeneity indices.

These inputs are then correlated with target properties such as Young's modulus, glass transition temperature (Tg), and coefficient of thermal expansion. nih.govdrexel.edu For instance, a higher crosslinking density is generally expected to lead to a higher Young's modulus and Tg. The specific arrangement of cyclic structures and the flexibility of the acetal (B89532) linkages will also significantly influence these properties.

Example of a Predictive Model for Young's Modulus:

A simplified linear regression model might take the form:

E = c₀ + c₁ρ_xlink + c₂f_5mem + c₃*f_6mem

Where:

E is the Young's Modulus.

ρ_xlink is the crosslink density.

f_5mem and f_6mem are the fractions of 5- and 6-membered rings, respectively.

c₀, c₁, c₂, c₃ are coefficients determined from fitting to simulation or experimental data.

More sophisticated machine learning models can capture complex, non-linear relationships between the inputs and the predicted properties, offering higher accuracy. researchgate.net

Illustrative Data for a Predictive Model of a Poly(Glyoxal bis(diallyl acetal)) System:

| Simulation ID | Crosslink Density (%) | 5-Membered Ring Fraction | Predicted Young's Modulus (GPa) | Predicted Tg (K) |

| GBDA-01 | 75 | 0.65 | 2.8 | 410 |

| GBDA-02 | 80 | 0.62 | 3.1 | 425 |

| GBDA-03 | 85 | 0.59 | 3.5 | 440 |

| GBDA-04 | 90 | 0.55 | 3.9 | 458 |

This predictive capability allows for the virtual screening of different formulations and curing conditions to optimize material performance before extensive experimental work is undertaken.

Computational Approaches to Elucidate Crosslinking Efficiency and Network Architecture

The efficiency of the crosslinking process and the resulting network architecture are paramount to the final properties of the thermoset. Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), provides fundamental insights into the reactivity of the Glyoxal bis(diallyl acetal) monomer. nih.govsemanticscholar.orgacs.org

DFT calculations can be used to determine the activation energies for various competing reaction pathways during polymerization. nih.govresearchgate.net This includes:

Intermolecular Propagation: A growing polymer radical adds to an allyl group of a new monomer.

Intramolecular Cyclization: The radical end of a chain cyclizes with the pendant allyl group on the same monomer unit. DFT can predict the relative energy barriers for the formation of 5-membered versus 6-membered rings. nih.gov

Chain Transfer: A radical abstracts a hydrogen atom from an allylic position on a monomer, which can terminate one chain and initiate another. This is a common feature in the polymerization of allyl monomers and can limit the molecular weight and crosslinking efficiency. e3s-conferences.orgresearchgate.net

Illustrative DFT-Calculated Activation Energies for Competing Reactions:

| Reaction Pathway | Activation Energy (kJ/mol) | Implication for Network Formation |

| Intermolecular Addition | 35.5 | The primary chain-growth and crosslinking reaction. |

| 5-Membered Cyclization | 28.2 | Kinetically favored cyclization pathway, suggesting a high prevalence of five-membered rings. nih.govresearchgate.net |

| 6-Membered Cyclization | 33.1 | A competing cyclization pathway, likely less frequent than 5-membered ring formation. nih.gov |

| Allylic H-Abstraction | 45.0 | A higher barrier suggests that degradative chain transfer may be less dominant than propagation. researchgate.net |

These quantum chemical insights can be used to parameterize more coarse-grained kinetic Monte Carlo or MD simulations, bridging the gap from electronic-level reactivity to macroscopic network evolution. researchgate.net

Furthermore, once a network is formed in-silico, graph theory tools can be applied to the simulated structure to rigorously characterize its architecture. mdpi.com This analysis can quantify the distribution of cycles, identify the shortest paths between crosslink points, and calculate the number of elastically effective chains, providing a detailed topological fingerprint of the thermoset material that governs its mechanical response. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for Glyoxal Bis Diallyl Acetal

Development of Next-Generation Glyoxal (B1671930) bis(diallyl acetal)-Based Materials

The presence of four allyl groups in Glyoxal bis(diallyl acetal) makes it a prime candidate for the development of highly crosslinked, next-generation thermosetting materials. The allyl groups can undergo polymerization through various mechanisms, including free-radical polymerization and cationic polymerization. tandfonline.come3s-conferences.org A significant area of research will likely focus on creating thermosets with enhanced thermal stability, mechanical strength, and chemical resistance.

One promising avenue is the formulation of degradable thermosets. The acetal (B89532) linkage in the backbone of the molecule is susceptible to cleavage under acidic conditions. nih.gov This inherent degradability offers a pathway to designing thermosets that can be chemically recycled at the end of their life cycle, addressing the growing concern of plastic waste. nsf.gov Research in this area would involve the synthesis of polymers from Glyoxal bis(diallyl acetal) and subsequent studies on their degradation behavior under controlled acidic environments. The goal would be to recover the original monomer or valuable oligomers, creating a closed-loop life cycle for the material. nih.gov

Furthermore, the diallyl functionality allows for participation in thiol-ene "click" reactions. wikipedia.org This highly efficient and selective reaction between a thiol and an alkene can be used to create well-defined polymer networks with uniform structures. acs.orgresearchgate.net Future research could explore the use of Glyoxal bis(diallyl acetal) in thiol-ene photopolymerization to produce materials for coatings, adhesives, and biomedical applications. nih.govnih.gov The ability to precisely control the network structure through thiol-ene chemistry could lead to materials with tunable properties such as hardness, flexibility, and refractive index.

Integration into Multi-component and Hybrid Polymer Systems

Glyoxal bis(diallyl acetal) can serve as a versatile crosslinking agent or comonomer in the creation of multi-component and hybrid polymer systems. Its ability to copolymerize with a variety of other monomers opens up possibilities for creating materials with a wide range of properties. For instance, it could be incorporated into existing polymer formulations, such as unsaturated polyesters or vinyl esters, to enhance their crosslink density and performance characteristics.

An emerging area of interest is the development of organic-inorganic hybrid materials. Glyoxal bis(diallyl acetal) could be used to functionalize the surface of inorganic nanoparticles, such as silica or carbon nanotubes. The allyl groups would provide reactive sites for grafting polymer chains from the nanoparticle surface, leading to hybrid materials with improved mechanical, thermal, and barrier properties. These materials could find applications in areas such as nanocomposites, coatings, and electronics.

Moreover, the combination of the reactive allyl groups and the cleavable acetal bond makes Glyoxal bis(diallyl acetal) an interesting component for creating functional and responsive polymer systems. For example, it could be used to develop hydrogels that are stable under physiological conditions but can be degraded by a change in pH. researchgate.net Such materials have potential applications in drug delivery and tissue engineering. Research in this direction would focus on copolymerizing Glyoxal bis(diallyl acetal) with hydrophilic monomers and studying the swelling and degradation behavior of the resulting hydrogels.

Exploration of Sustainable Synthesis and Application Pathways

A significant future direction for Glyoxal bis(diallyl acetal) research will be the development of sustainable synthesis routes and applications. The starting materials for its synthesis, glyoxal and allyl alcohol, can potentially be derived from bio-based resources. eurekalert.org Research into the catalytic conversion of biomass to these precursors would be a key step towards a more sustainable production process. eurekalert.org Green chemistry principles could be applied to develop more environmentally friendly synthesis methods with higher atom economy and reduced waste generation. acs.org

The inherent degradability of the acetal linkage aligns with the principles of a circular economy. nih.gov Future research will likely focus on optimizing the conditions for the chemical recycling of polymers derived from Glyoxal bis(diallyl acetal). This would involve studying the kinetics of the acid-catalyzed hydrolysis of the acetal bond and developing efficient processes for the separation and purification of the degradation products. The development of closed-loop recyclable polymers is a major goal in sustainable polymer chemistry. researchgate.net

In terms of applications, the focus will be on areas where the unique properties of Glyoxal bis(diallyl acetal)-based polymers can provide a sustainable advantage. For example, their use in biodegradable coatings and adhesives could help to reduce the environmental impact of these products. The potential to create recyclable thermosets could also be a significant driver for their adoption in industries such as automotive and electronics, where the disposal of traditional thermosets is a major challenge.

Advanced Characterization Techniques for In-situ Monitoring of Polymerization Processes

To fully understand and control the polymerization of Glyoxal bis(diallyl acetal), advanced in-situ characterization techniques will be crucial. Real-time monitoring of the polymerization process can provide valuable insights into the reaction kinetics, mechanism, and the evolution of the polymer structure. mt.comtandfonline.com

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the conversion of functional groups in real-time. acs.org In-situ FTIR can be used to track the disappearance of the C=C bonds of the allyl groups during polymerization, allowing for the determination of the reaction rate and the influence of various parameters such as temperature and initiator concentration. tandfonline.comacs.org

Raman spectroscopy is another valuable technique for in-situ monitoring of polymerization. mdpi.comsemi.ac.cnnist.gov It is particularly well-suited for studying reactions in aqueous systems and can provide detailed information about the changes in molecular vibrations as the monomer is converted to a polymer. mpg.de For Glyoxal bis(diallyl acetal), Raman spectroscopy could be used to monitor both the polymerization of the allyl groups and any potential side reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly time-domain NMR, can be employed for real-time monitoring of changes in molecular mobility during polymerization, providing information on the curing process and the development of the polymer network. mdpi.com Furthermore, techniques like Mass Determination Diffusion Ordered Spectroscopy (MaDDOSY) can be used for the online determination of polymer molecular weight during the reaction. nih.gov

The data obtained from these advanced characterization techniques will be essential for optimizing the polymerization conditions, controlling the polymer architecture, and ultimately, for designing new materials based on Glyoxal bis(diallyl acetal) with precisely tailored properties.

Q & A

Q. What are the primary synthetic routes for incorporating glyoxal bis(diallyl acetal) (GBDA) into polymer networks?